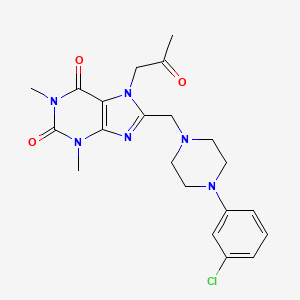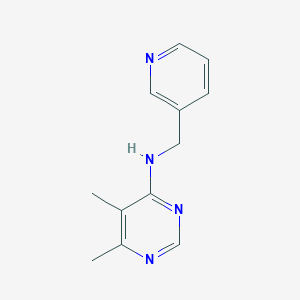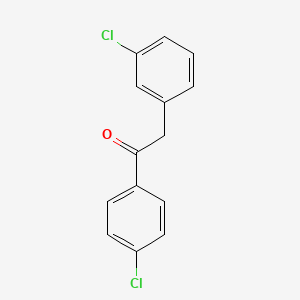
Ethanone, 2-(3-chlorophenyl)-1-(4-chlorophenyl)-
Übersicht
Beschreibung
Ethanone, 2-(3-chlorophenyl)-1-(4-chlorophenyl)-, is an organic compound with the molecular formula C10H8Cl2. It is a colorless solid that is soluble in organic solvents and has a faint odor. It is used in the synthesis of various pharmaceuticals, dyes, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Heterocyclization Reactions : The compound 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, related to Ethanone, was used in heterocyclization reactions to produce isoflavones and other heterocyclic compounds like isoxazoles, pyrazoles, and 2-aminopyrimidines (Moskvina, Shilin, & Khilya, 2015).
Vibrational and Structural Analysis : A derivative of Ethanone was studied for its molecular structure, vibrational spectra, and nonlinear optical properties. This research aids in understanding the electronic properties and potential applications in materials science (ShanaParveen et al., 2016).
Synthesis of Pharmaceutical Intermediates : The compound is used in the synthesis of pharmaceutical intermediates, such as 2-Chloro-1-(4-chlorophenyl)ethanone, which is used for further chemical modifications in drug synthesis (Li De-liang, 2010).
Crystal Structure Analysis : Ethanone derivatives have been used to study crystal structures, helping to understand molecular interactions and stability (Jian-Qiang Zheng, Yan-Jie Cui, & Xiaoping Rao, 2014).
Anti-Inflammatory Activity : Some derivatives of Ethanone have shown potential anti-inflammatory activity, indicating their use in developing new therapeutic agents (Karande & Rathi, 2017).
Synthesis of Enantiomerically Pure Compounds : Research on Ethanone derivatives also involves the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry for creating drugs with specific biological activity (Zhang et al., 2014).
Pharmaceutical Intermediate Synthesis : Ethanone is utilized as a key intermediate in synthesizing pharmaceuticals like β-adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012).
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c15-12-6-4-11(5-7-12)14(17)9-10-2-1-3-13(16)8-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRURULNDNOWMGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2-(3-chlorophenyl)-1-(4-chlorophenyl)- | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

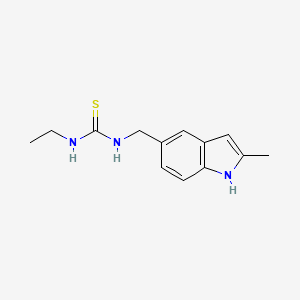

![2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2412610.png)
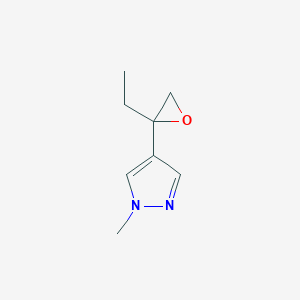


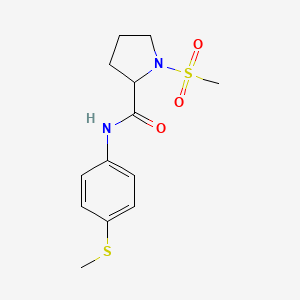
![N-(2-bromobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2412618.png)
![3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2412619.png)

![1-{[(Thiophen-2-yl)methyl]carbamoyl}ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2412624.png)
